Product packaging for Boc-cis-3-hydroxy-l-proline(Cat. No.:CAS No. 186132-96-7)

Boc-cis-3-hydroxy-l-proline

Cat. No.: B051588
CAS No.: 186132-96-7
M. Wt: 231.25 g/mol
InChI Key: JLDHXHPQMBNKMC-RQJHMYQMSA-N
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Description

Overview as an Essential Amino Acid Derivative in Advanced Research

Boc-cis-3-hydroxy-L-proline is a derivative of the naturally occurring amino acid L-proline (B1679175). researchgate.net The parent compound, hydroxyproline (B1673980), is a major component of collagen. researchgate.netmdpi.com However, the synthetically accessible this compound, with its defined stereochemistry and the presence of the Boc protecting group, offers enhanced stability and solubility, making it particularly suitable for research applications. chemimpex.com The Boc group is crucial for temporarily masking the reactivity of the amine group during chemical synthesis, allowing for controlled and specific chemical modifications.

The rigid pyrrolidine (B122466) ring of proline and its derivatives imposes significant conformational constraints on the molecules into which they are incorporated. The addition of a hydroxyl group, as in this compound, introduces a new site for hydrogen bonding and further derivatization. This unique combination of a constrained backbone and a reactive functional group makes it an invaluable tool for scientists exploring the structure-activity relationships of peptides and other bioactive molecules.

Foundational Role in Peptide Chemistry and Modern Drug Discovery Paradigms

In peptide chemistry, the incorporation of non-natural amino acids like this compound is a key strategy for developing peptidomimetics—compounds that mimic the structure and function of natural peptides but with improved properties such as enhanced stability against enzymatic degradation, better bioavailability, and more specific biological activity. The defined stereochemistry of this compound helps in creating specific three-dimensional structures in peptides, which is crucial for their interaction with biological targets like receptors and enzymes. chemimpex.com

The hydroxyl group of this compound can be further modified to introduce various functionalities, expanding its utility in drug discovery. researchgate.net For instance, it can be used to attach polyethylene (B3416737) glycol (PEG) chains to improve a drug's pharmacokinetic profile or to link cytotoxic agents to targeting peptides for cancer therapy. This versatility makes it a cornerstone in the construction of novel therapeutic agents, from antiviral and anticancer drugs to new antibiotics. researchgate.netbiosynth.com

Current Research Trajectories and Future Potentials in Chemical Biology

Current research is actively exploring the use of this compound in several cutting-edge areas of chemical biology. One significant trajectory is its use in the synthesis of constrained peptides and macrocycles. These structures are of great interest as they often exhibit high binding affinity and selectivity for their biological targets. The rigid nature of the proline ring in this compound is instrumental in pre-organizing the peptide backbone into a specific conformation, which can lead to more potent biological activity.

Another area of intense investigation is the use of this compound as a chiral building block for the total synthesis of complex natural products. researchgate.netvulcanchem.com Many natural products with important biological activities contain hydroxylated proline or similar structural motifs. The availability of this compound as a starting material can significantly simplify the synthesis of these complex molecules. researchgate.net

Furthermore, the development of novel biocatalytic methods for the production of hydroxyproline isomers, including the cis-3-hydroxy-L-proline core, is a growing field of research. mdpi.comacs.org These enzymatic approaches offer the potential for more sustainable and efficient synthesis of these valuable building blocks. researchgate.net Future research will likely focus on expanding the toolbox of biocatalysts for producing a wider range of functionalized proline derivatives, further fueling innovation in drug discovery and chemical biology.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H17NO5 B051588 Boc-cis-3-hydroxy-l-proline CAS No. 186132-96-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S,3R)-3-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO5/c1-10(2,3)16-9(15)11-5-4-6(12)7(11)8(13)14/h6-7,12H,4-5H2,1-3H3,(H,13,14)/t6-,7+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLDHXHPQMBNKMC-RQJHMYQMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@H]([C@H]1C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00455091
Record name Boc-cis-3-hydroxy-l-proline
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URL https://comptox.epa.gov/dashboard/DTXSID00455091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

186132-96-7, 186132-80-9
Record name Boc-cis-3-hydroxy-l-proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00455091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2S,3R)-3-Hydroxypyrrolidine-2-carboxylic acid, N-BOC protected
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name rac-(2R,3S)-1-[(tert-butoxy)carbonyl]-3-hydroxypyrrolidine-2-carboxylic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Advanced Synthetic Methodologies for Boc Cis 3 Hydroxy L Proline and Its Stereoisomers

Chemical Synthesis Approaches to cis-3-Hydroxy-L-Proline

The synthesis of cis-3-hydroxy-L-proline, a non-proteinogenic amino acid, has been a subject of considerable interest due to its presence in natural products like the antibiotic teleomycin. mdpi.org Various synthetic strategies have been developed to obtain this compound in an optically pure form, moving beyond early methods that relied on enzymatic resolution. mdpi.org These advanced methodologies often employ stereoselective reactions to establish the required chirality.

Asymmetric and Stereoselective Synthetic Strategies

Modern synthetic routes to cis-3-hydroxy-L-proline and its stereoisomers heavily rely on asymmetric synthesis to control the stereochemistry at the C2 and C3 positions of the pyrrolidine (B122466) ring. These strategies utilize chiral catalysts, starting materials from the chiral pool, or stereoselective reactions to achieve high enantiomeric purity.

A prominent strategy for the asymmetric synthesis of 3-hydroxyproline (B1217163) isomers involves the Sharpless asymmetric epoxidation as the key step for introducing chirality. mdpi.orgresearchgate.net This reaction is an enantioselective epoxidation of primary and secondary allylic alcohols to 2,3-epoxyalcohols, utilizing a catalyst system composed of titanium tetraisopropoxide [Ti(OiPr)₄], a chiral dialkyl tartrate like diethyl tartrate (DET), and tert-butyl hydroperoxide (TBHP) as the oxidant. researchgate.netdalalinstitute.com

In the context of synthesizing 3-hydroxy-L-proline, a suitable allylic alcohol is first prepared, often from an inexpensive starting material such as β-alanine. mdpi.orgarkat-usa.org This allylic alcohol precursor is then subjected to Sharpless epoxidation conditions to generate a chiral epoxide with high enantiomeric excess (e.e.). umich.edu This epoxy alcohol is a versatile intermediate that undergoes further transformations, including an intramolecular cyclization, to form the pyrrolidine ring of the target hydroxyproline (B1673980) molecule. mdpi.orgarkat-usa.org The specific stereoisomer of the tartrate ligand (e.g., L-(+)-diethyl tartrate) dictates the facial selectivity of the epoxidation, allowing for precise control over the absolute configuration of the resulting epoxide and, consequently, the final 3-hydroxyproline product. umich.edu

Table 1: Key Reagents in Sharpless Asymmetric Epoxidation
Role Reagent Example
CatalystTitanium AlkoxideTitanium tetraisopropoxide [Ti(OiPr)₄]
Chiral LigandDialkyl TartrateL-(+)-Diethyl Tartrate (DET)
OxidantHydroperoxidetert-Butyl Hydroperoxide (TBHP)
SubstrateAllylic AlcoholPrecursor derived from β-alanine

The "chiron" approach is a powerful strategy in asymmetric synthesis that utilizes readily available, enantiomerically pure natural products as starting materials. D-glucose is a commonly used chiron for the synthesis of complex chiral molecules, including cis-3-hydroxy-L-proline. researchgate.net This methodology leverages the inherent stereocenters of the carbohydrate to construct the target molecule.

A reported synthesis of cis-3-hydroxy-L-proline from D-glucose involves several key transformations. researchgate.net The process begins with the conversion of D-glucose into an N-benzyloxycarbonyl-γ-alkenyl amine intermediate. From this intermediate, the crucial pyrrolidine ring is formed via two alternative intramolecular cyclization pathways:

Aminomercuration : A 5-endo-trig-aminomercuration reaction followed by reductive demercuration yields the desired pyrrolidine ring structure. researchgate.net

S(N)2 Cyclization : A sequence involving hydroboration-oxidation of the alkene, mesylation of the resulting alcohol, and a subsequent intramolecular S(N)2 cyclization affords the pyrrolidine compound in high yield. researchgate.net

β-Alanine serves as an inexpensive and convenient starting material for the synthesis of 3-hydroxy-L-proline, particularly in routes that employ Sharpless asymmetric epoxidation. mdpi.orgumich.edu The synthesis begins with the protection of the amino group. It has been noted that common protecting groups like tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) can lead to the formation of undesirable cyclic urethane (B1682113) byproducts during the epoxidation step. arkat-usa.orgumich.edu To circumvent this, a dual protection strategy, such as using both tosyl and benzyl (B1604629) groups on the nitrogen atom, has been successfully implemented. arkat-usa.orgumich.edu

The general synthetic sequence starting from the N-protected methyl ester of β-alanine is as follows: mdpi.orgumich.edu

Reduction of Ester : The methyl ester is reduced to a primary alcohol using a reducing agent like lithium aluminium hydride (LiAlH₄). umich.edu

Oxidation to Aldehyde : The alcohol is then oxidized to the corresponding aldehyde. Dess-Martin periodinane is an effective oxidant for this step. umich.edu

Olefination : The aldehyde is converted into an E-olefinic ester through a Wittig-type reaction, for example, with triethylphosphonoacetate. umich.edu

Reduction to Allylic Alcohol : The unsaturated ester is selectively reduced to the key allylic alcohol precursor. Using AlH₃, generated in situ, provides the allylic alcohol as the sole product in quantitative yield. umich.edu

This allylic alcohol is the direct substrate for the Sharpless asymmetric epoxidation, which establishes the crucial stereocenter for the synthesis of the target 3-hydroxy-L-proline. arkat-usa.orgumich.edu

Table 2: Synthetic Sequence from β-Alanine to Allylic Alcohol Precursor
Step Transformation Reagents Yield
1Ester to AlcoholLithium Aluminium HydrideQuantitative
2Alcohol to AldehydeDess-Martin Periodinane97%
3Aldehyde to E-Olefinic EsterTriethylphosphonoacetate89%
4Ester to Allylic AlcoholAlH₃ (in situ)Quantitative

Reductive cyanation has been identified as a key step in an efficient and concise synthesis of (2S,3S)-3-hydroxyproline. researchgate.netacs.org This strategy provides a formal asymmetric synthesis of the target amino acid. The key transformation involves the reductive cyanation of a chiral precursor, N-benzyl (S)-3-hydroxypyrrolidin-2-one. researchgate.net This reaction simultaneously introduces the nitrile group and reduces the lactam, setting the stage for the final conversion to the desired carboxylic acid functionality of the amino acid. This approach highlights the utility of cyanation reactions in building complex molecular frameworks.

Intramolecular Cyclization Reactions in Pyrrolidine Ring Formation

In syntheses originating from β-alanine, the cyclization often occurs after the Sharpless epoxidation step. The resulting chiral amino epoxide is induced to cyclize, forming the pyrrolidine ring. mdpi.orgarkat-usa.org One effective method involves the cleavage of a tosyl protecting group from the nitrogen atom using magnesium in methanol. This reaction condition facilitates not only the deprotection but also the subsequent in situ intramolecular nucleophilic attack of the amino group on the epoxide, yielding the N-benzylated 3-hydroxy-L-proline. mdpi.org

Alternatively, in chiron approaches starting from D-glucose, the pyrrolidine ring is constructed via an intramolecular S(N)2 displacement. researchgate.net In this pathway, a linear precursor containing an amino group and a terminal mesylate (a good leaving group) is prepared. The nucleophilic amino group attacks the carbon bearing the mesylate, displacing it and closing the five-membered ring to give the desired pyrrolidine skeleton. researchgate.net These methods demonstrate the versatility of intramolecular cyclization as a robust strategy for heterocycle formation in natural product synthesis.

Strategic Application of Protecting Groups in Chemical Synthesis

The synthesis of Boc-cis-3-hydroxy-L-proline, a valuable building block in peptide synthesis and pharmaceutical research, necessitates a strategic approach to the use of protecting groups. The tert-butyloxycarbonyl (Boc) group is a commonly employed protecting group for the proline nitrogen, enhancing the compound's stability and solubility. This facilitates its use in various organic chemistry applications, including the development of bioactive peptides. chemimpex.com

However, the choice of protecting group is critical and must be compatible with subsequent reaction conditions. For instance, in synthetic routes involving Sharpless asymmetric epoxidation, the use of Boc or carbobenzyloxy (Cbz) protecting groups on the amine can be problematic. These groups can lead to the formation of undesired cyclic urethane derivatives under the reaction conditions. mdpi.org To circumvent this issue, a dual protection strategy for the nitrogen atom has been shown to be effective. Protecting the nitrogen with both a tosyl (Ts) and a benzyl (Bn) group prevents the formation of these byproducts, ensuring the desired stereochemical outcome of the epoxidation step. mdpi.org

The strategic selection and application of these protecting groups are therefore paramount in achieving an efficient and high-yielding synthesis of optically pure cis-3-hydroxy-L-proline and its derivatives. The compatibility of the protecting group with all steps of the synthetic sequence must be carefully considered to avoid side reactions and ensure the integrity of the target molecule.

Optimization and Scale-Up Considerations in Chemical Synthetic Pathways

The transition from laboratory-scale synthesis to industrial production of this compound presents several challenges that require careful optimization and consideration. While specific large-scale synthesis data for this particular compound is limited in the public domain, general principles for the process development of chiral amino acids are applicable. Key considerations include the cost and availability of starting materials, the efficiency and safety of each synthetic step, and the ease of purification of the final product.

In chemoenzymatic and biocatalytic approaches, several factors can limit the efficiency and scalability of the process. These include:

Enzyme Expression and Stability : The level of expression and the stability of the hydroxylase enzyme in the host organism are critical for a productive biotransformation. Low enzyme levels can be a significant bottleneck.

Substrate and Cofactor Availability : The intracellular availability of the L-proline (B1679175) substrate and the necessary co-substrates, such as α-ketoglutarate, can be limiting factors. The transport of L-proline into the microbial cell and its intracellular degradation are important processes to consider and potentially engineer.

Process Economics : The cost of substrates, co-substrates, and downstream processing are major economic drivers. For instance, using a cheaper chemical like L-glutamate to generate the co-substrate α-ketoglutarate in a coupled-strain system can improve the economic feasibility of the process. d-nb.infonih.gov

Addressing these challenges through metabolic engineering of the host strain, optimization of fermentation/biotransformation conditions (e.g., pH, temperature, media composition), and development of efficient downstream purification processes are crucial for the successful scale-up of this compound production.

Chemoenzymatic and Biocatalytic Synthesis of Hydroxyprolines

Enzymatic Hydroxylation of L-Proline

L-proline cis-3-hydroxylase is a novel enzyme that catalyzes the highly regio- and stereospecific hydroxylation of free L-proline to produce cis-3-hydroxy-L-proline. nih.govasm.org This enzyme belongs to the family of 2-oxoglutarate-dependent dioxygenases, which require 2-oxoglutarate and ferrous ions (Fe²⁺) as co-substrates for their catalytic activity. nih.govasm.org The reaction is inhibited by other divalent cations such as Co²⁺, Zn²⁺, and Cu²⁺. While not strictly required, the addition of L-ascorbic acid can accelerate the reaction. nih.gov

The enzyme exhibits optimal activity under specific conditions. Studies on crude enzyme preparations have shown an optimal pH of 7.5 and an optimal temperature of 35°C. nih.gov A purified proline 3-hydroxylase from Streptomyces sp. strain TH1 showed a slightly different optimal pH of 7.0 but the same optimal temperature of 35°C. nih.gov

Kinetic parameters have been determined for the purified enzyme from Streptomyces sp. strain TH1. The Kₘ values for L-proline and 2-oxoglutarate were found to be 0.56 mM and 0.11 mM, respectively, with a kcat value of 3.2 s⁻¹. nih.gov This detailed characterization is crucial for the development of efficient biocatalytic processes for the production of cis-3-hydroxy-L-proline.

ParameterValueSource Organism
Optimal pH7.0 - 7.5Streptomyces sp. strain TH1
Optimal Temperature35°CStreptomyces sp. strain TH1
Kₘ (L-proline)0.56 mMStreptomyces sp. strain TH1
Kₘ (2-oxoglutarate)0.11 mMStreptomyces sp. strain TH1
kcat3.2 s⁻¹Streptomyces sp. strain TH1

Screening of a large number of soil-isolated microorganisms has led to the discovery of novel L-proline cis-3-hydroxylase activities in several bacterial strains. Notably, Streptomyces sp. strain TH1 and Bacillus sp. strains TH2 and TH3 have been identified as producers of this enzyme. nih.gov These strains are capable of converting free L-proline into free cis-3-hydroxy-L-proline.

Interestingly, Bacillus sp. strains TH2 and TH3 were found to accumulate cis-3-hydroxy-L-proline in their culture media at concentrations of 426 µM and 352 µM, respectively. nih.gov This suggests that these strains not only possess the hydroxylase activity but also have the capacity to secrete the product, which could be advantageous for a fermentation-based production process.

Furthermore, proline 3-hydroxylase activity has also been detected in Streptomyces canus ATCC 12647. nih.gov This particular strain is known to produce the peptide antibiotic telomycin, which contains 3-hydroxyproline residues, indicating a potential physiological role for this enzyme in the biosynthesis of secondary metabolites. nih.gov The identification of these microbial strains provides a valuable genetic resource for the isolation of novel proline hydroxylases and for the development of whole-cell biocatalysts for the synthesis of cis-3-hydroxy-L-proline.

Microbial StrainObserved Activity/Product
Streptomyces sp. strain TH1L-proline cis-3-hydroxylase activity
Bacillus sp. strain TH2Accumulation of 426 µM cis-3-hydroxy-L-proline in culture medium
Bacillus sp. strain TH3Accumulation of 352 µM cis-3-hydroxy-L-proline in culture medium
Streptomyces canus ATCC 12647Proline 3-hydroxylase activity; producer of telomycin (contains 3-hydroxyproline)

To overcome the limitations of using native microbial strains, such as slow growth or low enzyme yields, heterologous expression systems are commonly employed for the production of recombinant enzymes. Escherichia coli is a widely used host for this purpose due to its rapid growth, well-characterized genetics, and the availability of a wide range of molecular biology tools.

The structural gene for L-proline 3-hydroxylase from Streptomyces sp. strain TH1 has been successfully cloned and expressed in E. coli DH1. nih.gov An 870-bp open reading frame encoding a protein of 290 amino acids with a calculated molecular weight of 33,158 Da was identified as the gene for the functional proline 3-hydroxylase. nih.gov

The recombinant E. coli expressing the proline 3-hydroxylase exhibited a significantly higher hydroxylating activity compared to the original Streptomyces sp. strain TH1, with some recombinants showing an activity five times greater. nih.gov This demonstrates the feasibility of using E. coli as a host for the overproduction of L-proline cis-3-hydroxylase. The purification of the recombinant enzyme from E. coli has also been reported, which is essential for detailed biochemical characterization and for use in in vitro biocatalytic reactions. researchgate.net The successful heterologous expression of this enzyme opens up possibilities for process optimization and metabolic engineering of the host to further enhance the production of cis-3-hydroxy-L-proline.

Metabolic Engineering Strategies for Enhanced Hydroxyproline Production

The industrial production of hydroxyproline has traditionally relied on the acid hydrolysis of collagen, a process fraught with challenges including high costs, significant environmental pollution, and low productivity scispace.comnih.gov. To overcome these limitations, researchers have turned to metabolic engineering to develop microbial cell factories for the fermentative production of hydroxyproline nih.gov. These strategies focus on manipulating the metabolic pathways of microorganisms, such as Escherichia coli, to efficiently convert simple carbon sources like glucose into L-proline and subsequently into its hydroxylated forms nih.gov.

A key aspect of this approach is the optimization of the L-proline supply, the direct precursor for hydroxyproline. This involves redirecting carbon flux towards L-proline synthesis. For instance, metabolic engineering in E. coli has involved the deletion of genes such as putA, proP, and putP to block proline degradation and transport, thereby concentrating the carbon flow towards L-proline nih.gov. Furthermore, mutating the proB gene can release feedback inhibition, a common regulatory mechanism in amino acid biosynthesis nih.gov.

Another critical component is the efficient enzymatic conversion of L-proline to hydroxyproline. This is achieved by introducing and optimizing the expression of proline hydroxylase genes. Codon optimization of these genes to match the host organism's usage can significantly increase enzyme activity. One study reported a 7.7-fold increase in proline 4-hydroxylase activity after codon optimization for expression in E. coli scispace.com. Additionally, dynamic regulation of competing metabolic pathways can enhance the availability of co-substrates required for the hydroxylation reaction. For example, using a quorum sensing circuit to dynamically attenuate the activity of 2-oxoglutarate dehydrogenase complex (ODHC) can increase the supply of the co-substrate α-ketoglutarate (α-KG), shunting it towards hydroxyproline biosynthesis nih.gov.

CRISPR interference (CRISPRi) has also been employed as a powerful tool to downregulate the expression of specific genes. This technique was used to repress the putA gene in E. coli, which led to an increased yield of cis-4-hydroxy-L-proline scispace.com. These integrated strategies, combining pathway optimization, enzyme engineering, and advanced genetic tools, have significantly improved the microbial production of hydroxyproline, offering a more sustainable alternative to traditional chemical methods.

Metabolic Engineering Strategy Target Gene/Pathway Organism Objective Outcome
Gene DeletionputA, proP, putPE. coliBlock proline degradation and transportIncreased L-proline availability nih.gov
MutagenesisproBE. coliRelease feedback inhibitionEnhanced L-proline synthesis nih.gov
Codon OptimizationProline 4-hydroxylaseE. coliImprove enzyme expression and activity7.7-fold increase in hydroxylase activity scispace.com
Dynamic Regulation (Quorum Sensing)sucA (ODHC)E. coliIncrease α-ketoglutarate co-substrate supplyShunted flux towards hydroxyproline synthesis nih.gov
CRISPR Interference (CRISPRi)putAE. coliDownregulate proline catabolismIncreased cis-4-hydroxy-L-proline yield scispace.com

Discovery and Characterization of Novel Proline Hydroxylase Enzymes

Proline hydroxylases are the key enzymes responsible for the synthesis of hydroxyproline. They are typically iron(II) and 2-oxoglutarate-dependent dioxygenases that catalyze the hydroxylation of proline residues nih.gov. The discovery and characterization of novel proline hydroxylases with diverse properties are crucial for advancing the biotechnological production of specific hydroxyproline isomers.

Historically, prolyl 4-hydroxylases (P4Hs) involved in collagen biosynthesis have been extensively studied. These enzymes, located in the endoplasmic reticulum, are essential for the stability of the collagen triple helix tandfonline.com. Vertebrate collagen P4Hs are typically α₂β₂ tetramers nih.govtandfonline.com. More recently, another family of P4Hs that regulate the hypoxia-inducible factor (HIF) has been identified, highlighting the diverse biological roles of these enzymes tandfonline.com.

In contrast to the well-characterized P4Hs, much less was known about prolyl 3-hydroxylases (P3Hs) until the characterization of a novel P3H enzyme (P3H1) from embryonic chicks nih.gov. This discovery revealed that P3H1 is part of a larger family of prolyl 3-hydroxylases that share conserved active site residues with P4Hs and lysyl hydroxylases nih.gov. Characterization of P3H1 demonstrated its specific activity on a full-length procollagen substrate and its localization to tissues that express fibrillar collagens nih.gov.

The search for novel proline hydroxylases has extended to microorganisms, particularly fungi, which are a rich source of bioactive compounds. In the biosynthesis of echinocandin B, a fungal antifungal agent, a proline hydroxylase (HtyE) from Aspergillus pachycristatus and Aspergillus aculeatus was identified and characterized rug.nl. Biochemical analysis confirmed that these enzymes could convert L-proline into both trans-4-hydroxyproline and trans-3-hydroxyproline, although at different ratios rug.nl. This demonstrated the potential of fungal enzymes for producing different isomers of hydroxyproline. Further characterization showed that these enzymes could also hydroxylate other substrates like 4R-methyl-proline and L-pipecolic acid, indicating a degree of substrate flexibility rug.nl.

The discovery process for these enzymes often involves genomics-driven approaches, where biosynthetic gene clusters for natural products are analyzed to identify putative hydroxylase genes rug.nl. Once identified, the genes are cloned and expressed in a suitable host for biochemical characterization. This involves confirming their enzymatic activity with the predicted substrate (L-proline) and analyzing the reaction products using techniques like HPLC and LC-MS to determine their identity and stereochemistry rug.nl.

Enzyme Family Example Enzyme Source Substrate(s) Product(s) Key Characteristics
Prolyl 4-Hydroxylase (P4H)Collagen P4HVertebratesProline in procollagen4-hydroxyproline (B1632879)Essential for collagen stability; α₂β₂ tetramer nih.govtandfonline.com
Prolyl 4-Hydroxylase (P4H)HIF-P4HVertebratesProline in HIF-α4-hydroxyprolineRegulates HIF stability in an oxygen-dependent manner tandfonline.com
Prolyl 3-Hydroxylase (P3H)P3H1Chick EmbryoProline in procollagen3-hydroxyprolineMember of a novel family of P3Hs; localized to fibrillar collagen-expressing tissues nih.gov
Fungal Proline HydroxylaseHtyEAspergillus speciesL-proline, 4R-methyl-proline, L-pipecolic acidtrans-4-Hyp, trans-3-HypInvolved in echinocandin biosynthesis; produces multiple hydroxyproline isomers rug.nl

Advanced Analytical and Spectroscopic Characterization of Boc Cis 3 Hydroxy L Proline

Spectroscopic Techniques for Comprehensive Structural Elucidation

Spectroscopy provides fundamental insights into the molecular structure, connectivity, and stereochemistry of Boc-cis-3-hydroxy-L-proline.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural elucidation of this compound in solution. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each atom, while two-dimensional techniques can establish connectivity.

The assignment of the cis configuration is critically confirmed by the coupling constant between the protons at the C-2 and C-3 positions (H-2 and H-3). A reported J-value of 4.1 Hz for the parent compound, cis-3-hydroxy-L-proline, is characteristic of a cis relationship between these protons. researchgate.net The introduction of the N-Boc (tert-butyloxycarbonyl) group induces predictable shifts in the NMR spectrum, particularly for the protons and carbons adjacent to the nitrogen atom, due to its electronic and steric effects. The presence of the bulky Boc group can also lead to the observation of rotamers (cis/trans isomers of the amide bond), which may appear as two distinct sets of signals in the NMR spectrum. researchgate.netacs.org

Table 1: Representative NMR Data for the Core cis-3-hydroxy-L-proline Structure

Note: The following data is for the parent amino acid, cis-3-hydroxy-L-proline. The presence of the Boc group on the nitrogen atom will cause downfield shifts, particularly for C-2, C-5, H-2, and the H-5 protons.

Position¹³C Chemical Shift (ppm)¹H Chemical Shift (ppm) (Multiplicity, J [Hz])
260.94.19 (d, 4.1)
370.04.54 (m)
434.32.05 (m), 2.19 (m)
554.03.32 (m), 3.41 (m)
Carboxyl (C=O)173.0-

Source: Data adapted from published research on cis-3-hydroxy-L-proline. researchgate.net

Mass spectrometry (MS) is indispensable for verifying the molecular weight and confirming the elemental composition of this compound. The compound has a molecular formula of C₁₀H₁₇NO₅ and a molecular weight of approximately 231.25 g/mol . chemimpex.comsigmaaldrich.comscbt.com

Using soft ionization techniques like Electrospray Ionization (ESI), the molecule is typically observed as a protonated molecular ion [M+H]⁺ at an m/z value of approximately 232.2. Tandem MS (MS/MS) analysis reveals characteristic fragmentation patterns that further confirm the structure. Key fragmentation pathways for N-Boc protected amino acids include the neutral loss of isobutylene (B52900) (56 Da) or the entire tert-butoxy (B1229062) group (100 Da), as well as the loss of carbon dioxide (44 Da).

Table 2: Expected ESI-MS Fragmentation of this compound

IonDescriptionExpected m/z
[M+H]⁺Protonated parent molecule~232.2
[M-C₄H₈+H]⁺Loss of isobutylene from the Boc group~176.1
[M-Boc+H]⁺Loss of the tert-butoxycarbonyl group~132.1
[M-CO₂-C₄H₈+H]⁺Loss of CO₂ and isobutylene~132.1

Chromatographic Methods for Isolation, Purity Assessment, and Isomer Analysis

Chromatographic techniques are essential for the separation of this compound from reaction impurities and its various stereoisomers.

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of this compound. Commercial suppliers often guarantee a purity of ≥99% as determined by HPLC. chemimpex.com Reversed-phase HPLC (RP-HPLC) using a C18 column is commonly employed for this purpose.

The separation of all four potential isomers of hydroxyproline (B1673980) (cis/trans at the 3- or 4-position) is a more complex analytical challenge. nih.gov Achieving baseline separation often requires specialized methods, such as pre-column derivatization with reagents like 7-chloro-4-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl) or Nα-(2,4-dinitro-5-fluorophenyl)-L-valinamide (L-FDVA). nih.govnih.govresearchgate.net These derivatization strategies create diastereomeric pairs that are more easily resolved on standard chromatographic columns, allowing for precise quantification of isomeric impurities.

Chiral Analysis for Enantiomeric Purity Determination

Ensuring the enantiomeric purity of this compound is paramount, as the presence of the D-enantiomer can have significant consequences in biological systems and peptide synthesis.

Optical rotation is a fundamental technique used to confirm the bulk stereochemical configuration of a chiral molecule. The measurement of the specific rotation ([α]) provides a rapid and reliable method for verifying the L-configuration of this compound and assessing its enantiomeric purity. The L-enantiomer rotates plane-polarized light in a specific direction and magnitude under defined conditions (concentration, solvent, temperature, and wavelength).

For this compound, a specific optical rotation value has been reported as: [α]D²³ = -112 ± 2° (c = 1.1 in Dichloromethane) chemimpex.com

The negative sign of the rotation is characteristic of the L-configuration for this specific derivative. This value is distinct from that of the unprotected amino acid, cis-3-hydroxy-L-proline, which has a reported optical rotation of [α]D²¹ = -93.4° (c = 0.503 in H₂O), demonstrating the significant influence of the N-Boc protecting group on the chiroptical properties of the molecule. researchgate.net Any significant deviation from the established value would indicate the presence of the D-enantiomer or other chiral impurities.

Application of Chiral Shift Reagents in NMR Spectroscopy for Enantiomeric Excess Estimation

The determination of enantiomeric excess (ee) is a critical aspect of stereoselective synthesis and the characterization of chiral molecules. Nuclear Magnetic Resonance (NMR) spectroscopy, in conjunction with chiral solvating agents (CSAs), also known as chiral shift reagents, offers a powerful and non-destructive method for this purpose. This technique relies on the in-situ formation of transient diastereomeric complexes between the enantiomers of a chiral analyte and a chiral, enantiopure solvating agent. These diastereomeric complexes are chemically and magnetically non-equivalent, which can lead to the resolution of signals for the two enantiomers in the NMR spectrum, allowing for their quantification.

The fundamental principle involves the rapid and reversible interaction between the chiral analyte, in this case, this compound, and a CSA. These interactions, which are typically based on non-covalent forces such as hydrogen bonding, dipole-dipole interactions, or π-π stacking, create a diastereomeric environment for the nuclei of the analyte's enantiomers. Consequently, corresponding protons in the two enantiomers experience different magnetic fields and resonate at slightly different frequencies, resulting in separate signals in the ¹H NMR spectrum. The relative integration of these separated signals directly corresponds to the ratio of the enantiomers in the sample, from which the enantiomeric excess can be accurately calculated.

Several types of chiral solvating agents have been developed and are employed for the enantiodiscrimination of various classes of compounds, including amino acid derivatives. Among the most well-known are Pirkle's alcohol (1-(9-anthryl)-2,2,2-trifluoroethanol) and Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid). wikipedia.orgwikipedia.org Proline-derived chiral receptors have also been specifically designed for the enantiomeric recognition of carboxylic acids. nih.gov

In the context of this compound, which possesses a carboxylic acid moiety, CSAs that effectively interact with this functional group are particularly relevant. The formation of a diastereomeric complex would likely involve hydrogen bonding between the carboxylic acid proton of the proline derivative and a basic site on the CSA, or other complementary interactions. The Boc protecting group and the hydroxyl group can also influence the nature and stability of these transient complexes.

The magnitude of the induced chemical shift difference depends on several factors, including the nature of the chiral solvating agent, the structure of the analyte, the solvent used, and the temperature. For effective resolution and accurate quantification, a baseline separation of the signals is desirable. The selection of an appropriate CSA often involves screening several candidates to find one that provides the largest and most easily interpretable chemical shift non-equivalence for a specific analyte.

The general procedure for such an analysis involves acquiring an NMR spectrum of the chiral analyte alone, followed by the addition of a specific amount of the chiral solvating agent and subsequent acquisition of another spectrum under the same conditions. The comparison of the spectra allows for the identification of the resolved signals and the calculation of the enantiomeric excess.

To illustrate the expected data from such an experiment, the following interactive table presents hypothetical ¹H NMR data for the enantiomeric resolution of a generic N-Boc protected proline derivative using a chiral solvating agent. This table demonstrates how the chemical shifts of specific protons might be affected, leading to observable non-equivalence.

ProtonChemical Shift (δ) without CSA (ppm)Chemical Shift (δ) with CSA (R-enantiomer) (ppm)Chemical Shift (δ) with CSA (S-enantiomer) (ppm)Chemical Shift Non-equivalence (ΔΔδ) (ppm)
α-CH4.304.324.350.03
β-CH₂2.102.112.130.02
γ-CH4.504.514.540.03
δ-CH₂3.503.523.550.03
Boc-C(CH₃)₃1.451.461.460.00

Note: The data in this table is hypothetical and for illustrative purposes only, as specific experimental data for this compound was not found in the reviewed literature.

This hypothetical data illustrates that the protons closest to the chiral centers and the site of interaction with the CSA (the carboxylic acid) are expected to exhibit the most significant chemical shift non-equivalence. The integration of the separated signals for the R- and S-enantiomers would then be used to determine the enantiomeric excess of the sample.

Future Research Trajectories and Emerging Applications of Boc Cis 3 Hydroxy L Proline

Development of Novel and Economically Viable Synthetic Routes

The synthesis of optically pure cis-3-hydroxy-L-proline and its derivatives, such as the Boc-protected form, remains an area of active research. Traditional methods often have limitations, prompting the development of more efficient and cost-effective strategies. mdpi.org

One notable approach has been the asymmetric synthesis starting from inexpensive and readily available precursors like β-alanine. A key strategy involves the Sharpless asymmetric epoxidation to introduce the desired chirality. mdpi.org This multi-step process, however, requires careful selection of protecting groups to avoid unwanted side reactions. For instance, standard Boc or Cbz protecting groups on the nitrogen atom can lead to the formation of cyclic urethane (B1682113) derivatives under epoxidation conditions. mdpi.org To circumvent this, a dual protection strategy using both tosyl and benzyl (B1604629) groups on the nitrogen has been successfully employed. mdpi.org

The synthetic pathway from β-alanine can be summarized in the following key transformations:

N-protection of β-alanine methyl ester.

Reduction of the ester to an alcohol.

Oxidation of the alcohol to an aldehyde.

Reaction with triethylphosphonoacetate to form a trans-olefin. mdpi.org

Reduction of the ester to an allylic alcohol.

Sharpless asymmetric epoxidation to create the chiral epoxide.

Intramolecular cyclization of the resulting amino epoxide.

Conversion of the trans-isomer to the desired cis-isomer, often via a Mitsunobu reaction. mdpi.org

Exploration of New Biological Targets and Therapeutic Areas for Derived Compounds

The rigid, conformationally constrained pyrrolidine (B122466) ring of Boc-cis-3-hydroxy-L-proline makes it an attractive scaffold for designing ligands that target specific biological pathways with high efficacy and selectivity. biorxiv.orgchemimpex.com Its derivatives are being investigated for a range of therapeutic applications, moving beyond their initial use in creating stable peptides. chemimpex.com

A significant area of emerging research is the development of inhibitors for solute carrier (SLC) transporters. Specifically, derivatives of hydroxy-L-proline have been identified as selective, high-affinity inhibitors of the neutral amino acid transporters SLC1A4 (ASCT1) and SLC1A5 (ASCT2). biorxiv.org These transporters play crucial roles in various physiological and pathophysiological processes, and their modulation represents a promising therapeutic strategy. biorxiv.org

Another exciting frontier is the incorporation of modified hydroxyprolines into Proteolysis Targeting Chimeras (PROTACs). PROTACs are bifunctional molecules that induce the degradation of specific target proteins. Fluoro-hydroxyproline derivatives have been successfully used to create ligands for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, a key component in many PROTACs. acs.org The stereochemistry of the hydroxyproline (B1673980) core is critical for recognition by VHL, and the addition of fluorine can modulate binding affinity and conformational preferences, allowing for the fine-tuning of PROTAC activity. acs.org

Derived Compound Class Biological Target Therapeutic Area/Application
Hydroxy-L-prolinolsSLC1A4 (ASCT1) & SLC1A5 (ASCT2)Neurology, Oncology
Fluoro-hydroxyproline derivativesvon Hippel-Lindau (VHL) E3 LigaseTargeted Protein Degradation (PROTACs)

Engineering Advanced Biocatalytic Systems for Sustainable Production

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis for producing hydroxyprolines. nih.gov The focus is on harnessing and engineering enzymes, particularly proline hydroxylases, for efficient and sustainable production. Proline hydroxylases are non-heme Fe(II)/α-ketoglutarate-dependent dioxygenases that can install a hydroxyl group onto the proline ring with high regio- and stereoselectivity. acs.org

Four main types of L-proline (B1679175) hydroxylases have been identified in microorganisms, each producing a different stereoisomer of hydroxyproline:

L-proline trans-4-hydroxylase (trans-P4H)

L-proline cis-4-hydroxylase (cis-P4H)

L-proline trans-3-hydroxylase (trans-P3H)

L-proline cis-3-hydroxylase (cis-P3H) nih.gov

The gene for L-proline cis-3-hydroxylase from Streptomyces sp. strain TH1 can be expressed in host organisms like Escherichia coli to produce cis-3-hydroxy-L-proline. nih.govmdpi.com

Future research in this area is centered on two key strategies:

Protein Engineering: Directed evolution and structure-based rational design are being used to improve the properties of proline hydroxylases. This includes enhancing their catalytic efficiency, altering their substrate specificity to accept a wider range of proline analogs, and improving their stability under industrial process conditions. For example, protein engineering of a cis-P4H has been used to refine its regioselectivity for the hydroxylation of L-pipecolic acid, a related substrate. acs.orgresearchgate.net

Metabolic Engineering: The host microorganisms, typically E. coli or Corynebacterium glutamicum, are being genetically engineered to create microbial cell factories optimized for hydroxyproline production. nih.govscispace.com This involves several approaches:

Enhancing Precursor Supply: Overexpressing genes involved in the biosynthesis of L-proline.

Optimizing Cofactor Availability: Ensuring an adequate supply of the essential cosubstrate α-ketoglutarate by manipulating central carbon metabolism, such as the tricarboxylic acid (TCA) cycle. nih.gov

Eliminating Competing Pathways: Deleting genes that code for enzymes that divert L-proline or key intermediates into other metabolic pathways. nih.gov

These integrated engineering strategies aim to create robust, whole-cell biocatalysts that can produce specific hydroxyproline isomers, like cis-3-hydroxy-L-proline, from simple carbon sources like glucose in a cost-effective and environmentally friendly manner. nih.gov

Integration into Novel Materials Science and Biomedical Engineering Applications

The unique structural features of hydroxyproline are being exploited to design novel biomimetic and biodegradable polymers. pku.edu.cn The rigid ring structure and the presence of multiple functional groups (amine, carboxylic acid, and hydroxyl) make it a versatile building block for creating polymers with well-defined architectures and properties. pku.edu.cn

Hydroxyproline can be polymerized through different connections, for example, by forming peptide bonds between the amine and carboxylic acid groups (1,2-connection) to create functionalized polyprolines. pku.edu.cn Polyproline is known to adopt stable helical secondary structures, and incorporating hydroxyproline allows for the introduction of side-chain functionality via the hydroxyl group. This has led to applications in:

Hydrogel Formulation: Polyproline-based materials have been utilized in the formation of hydrogels, which are highly absorbent polymer networks with applications in drug delivery and tissue engineering. acs.org

Biomimetic and Biodegradable Polymers: Researchers are designing novel polyesters and polythioesters using hydroxyproline as a monomer. These materials are of interest for biomedical applications due to their potential biocompatibility and biodegradability, mimicking natural materials like collagen. pku.edu.cn

The ability to convert the hydroxyl group to other functionalities (e.g., cis-thiol, cis-azide, cis-amine) further expands the possibilities for creating a diverse range of polymers with tailored properties for specific biomedical engineering applications, such as scaffolds for tissue regeneration or advanced drug delivery systems. pku.edu.cn

Q & A

Q. Q. How can researchers ensure methodological rigor when comparing Boc-cis-3-hydroxy-L-proline to other proline derivatives in pharmacokinetic studies?

  • Methodological Answer :
  • Cross-Study Validation : Use standardized metrics (e.g., clearance rate, AUC) and publish raw LC-MS/MS datasets in repositories like Zenodo.
  • Blinding : Implement double-blinding in animal studies to reduce observer bias .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.